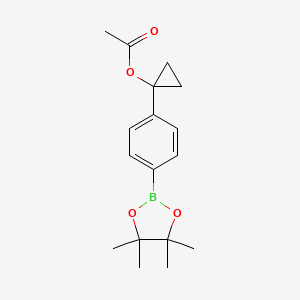
4-(1-Acetoxycyclopropyl)phenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Acetoxycyclopropyl)phenylboronic acid pinacol ester typically involves the reaction of 4-(1-Acetoxycyclopropyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4-(1-Acetoxycyclopropyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: 4-(1-Acetoxycyclopropyl)phenol.
Reduction: 4-(1-Acetoxycyclopropyl)phenylborane.
Substitution: Various biaryl compounds depending on the coupling partner.
科学研究应用
4-(1-Acetoxycyclopropyl)phenylboronic acid pinacol ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 4-(1-Acetoxycyclopropyl)phenylboronic acid pinacol ester is primarily based on its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, the compound can target specific enzymes or receptors, leading to potential therapeutic effects.
相似化合物的比较
- Phenylboronic acid pinacol ester
- 4-(Benzyloxy)phenylboronic acid pinacol ester
- 4-(Methoxy)phenylboronic acid pinacol ester
Comparison: 4-(1-Acetoxycyclopropyl)phenylboronic acid pinacol ester stands out due to its unique cyclopropyl group, which imparts distinct steric and electronic properties This makes it particularly useful in reactions where traditional boronic esters may not perform as effectively
属性
分子式 |
C17H23BO4 |
|---|---|
分子量 |
302.2 g/mol |
IUPAC 名称 |
[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl] acetate |
InChI |
InChI=1S/C17H23BO4/c1-12(19)20-17(10-11-17)13-6-8-14(9-7-13)18-21-15(2,3)16(4,5)22-18/h6-9H,10-11H2,1-5H3 |
InChI 键 |
ZPWBNIXWOCEYDB-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butylamine, 4-(benzyloxy)-3-[(benzyloxy)methyl]-](/img/structure/B13699648.png)
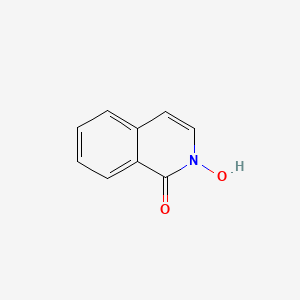
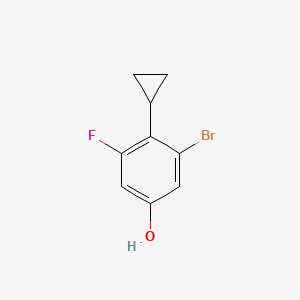
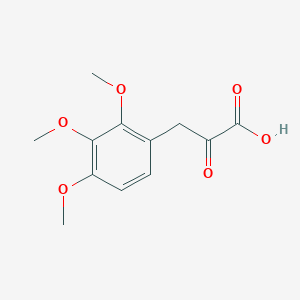
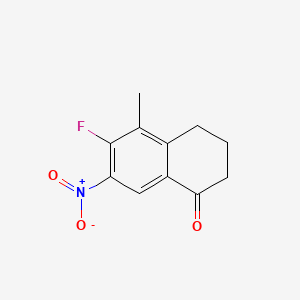
![2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol](/img/structure/B13699678.png)
![6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699688.png)
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)

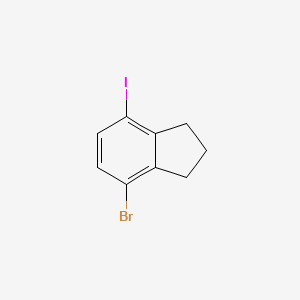
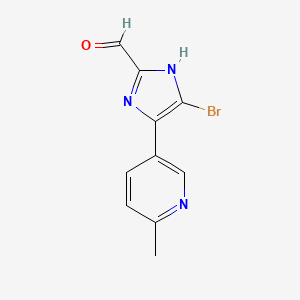

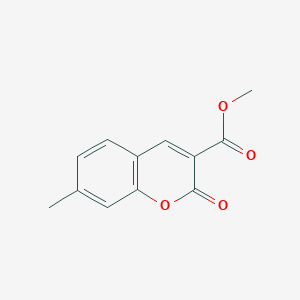
![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13699733.png)
